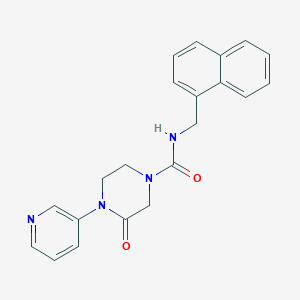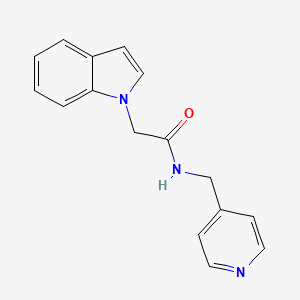![molecular formula C8H3BrClN3 B2473878 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile CAS No. 1400580-14-4](/img/structure/B2473878.png)
6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile
Overview
Description
6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile is a chemical compound with the CAS Number: 1400580-14-4 . It has a molecular weight of 256.49 and its IUPAC name is this compound . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H3BrClN3/c9-6-1-7-8(10)5(2-11)3-12-13(7)4-6/h1,3-4H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis of Heterocycles
- 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile has been utilized in the synthesis of various heterocyclic compounds. For example, Abdelrazek et al. (2007) demonstrated the use of bromo derivatives in reactions with various chemicals to afford thiophene, 4H-thiopyran, 4H-1,2-oxazine, 4H-pyridazines, pyridine, pyrrolo[1,2-b]pyridazine, and N-substituted-pyrrole derivatives (Abdelrazek, Ghozlan, & Michael, 2007).
Preparation of Pyrimidine Derivatives
- Rahimizadeh et al. (2007) described the synthesis of 5-Bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine from a related bromo-dichloro-methylpyrimidine. This compound was then used to produce various 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Synthesis of Pyridine Derivatives
- Yassin (2009) explored the reaction of a similar compound, 2-chloro-4,6-dimethylpyridine-3-carbonitrile, with various agents to produce pyrazolo, isoxazolo, and pyridoquinazoline derivatives. These compounds have potential biological activity (Yassin, 2009).
Development of Pharmacologically Useful Derivatives
- Sotelo and Raviña (2002) discussed the regioselective arylation of 4-bromo-6-chloro-3-phenylpyridazine using a Suzuki cross-coupling reaction. This approach facilitates the creation of a range of pharmacologically significant pyridazine derivatives (Sotelo & Raviña, 2002).
Applications in Antibacterial Research
- Bogdanowicz et al. (2013) synthesized 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile derivatives and evaluated their antimicrobial activity against various aerobic and anaerobic bacteria, highlighting their potential in antibacterial research (Bogdanowicz et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their inhibitory activity against egfr and her2 .
Mode of Action
If it acts similarly to related compounds, it may interact with its targets (such as EGFR and HER2) and inhibit their activity .
Biochemical Pathways
If it inhibits EGFR and HER2, it could potentially affect pathways related to cell growth and proliferation .
Result of Action
If it acts as an inhibitor of EGFR and HER2, it could potentially suppress cell growth and proliferation .
properties
IUPAC Name |
6-bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClN3/c9-6-1-7-8(10)5(2-11)3-12-13(7)4-6/h1,3-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAKDBSHORTLIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=NN2C=C1Br)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2473795.png)
![(2Z)-N-(4-chlorophenyl)-2-[(4-methylphenyl)diazenyl]-2-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B2473796.png)
![1-(4-chlorophenyl)-2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2473797.png)

![3-methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2473799.png)
![5-Acetyl-6-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridine-3-carbonitrile](/img/structure/B2473800.png)
![7-(4-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2473803.png)

![4-(1-Azepanyl)-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B2473805.png)




![Methyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2473816.png)